2,3,4-Trichloroanisole

Analytical Chemistry Gas Chromatography Environmental Monitoring

2,3,4-Trichloroanisole (2,3,4-TCA) is a critical isomer-specific analytical standard, not substitutable by 2,4,6-TCA. Its distinct chromatographic retention and degradation kinetics are essential for accurate quantification in water, wine, and environmental monitoring. Use this high-purity calibrant for ISO 17025 compliant multi-haloanisole analysis (SBSE/SPME-GC/MS) and as a synthetic intermediate for methoxy-PCBs. Ensure regulatory compliance and data integrity in source attribution studies.

Molecular Formula C7H5Cl3O
Molecular Weight 211.5 g/mol
CAS No. 54135-80-7
Cat. No. B044127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-Trichloroanisole
CAS54135-80-7
Synonyms1,2,3-Trichloro-4-methoxybenzene
Molecular FormulaC7H5Cl3O
Molecular Weight211.5 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)Cl)Cl)Cl
InChIInChI=1S/C7H5Cl3O/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3
InChIKeyFRQUNVLMWIYOLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5.11e-05 M

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4-Trichloroanisole (CAS 54135-80-7) — Essential Reference Standard for Trace-Level Haloanisole Analysis and Off-Flavor Monitoring


2,3,4-Trichloroanisole (2,3,4-TCA, CAS 54135-80-7) is a chlorinated aromatic ether (C₇H₅Cl₃O, MW 211.47) that exists as a colorless crystalline solid at room temperature (melting point 70°C) with moderate lipophilicity (LogP 3.74) and limited water solubility (10.8 mg/L at 25°C) [1][2]. Among the 19 possible ring-substituted chloroanisole congeners, 2,3,4-TCA occupies a distinct isomeric position that confers specific chromatographic retention behavior, spectroscopic signature, and environmental occurrence patterns that differ measurably from its more widely studied analogs such as 2,4,6-trichloroanisole and 2,3,6-trichloroanisole [3]. The compound is industrially relevant as an analytical reference standard for environmental water quality monitoring, wine and food off-flavor investigations, and as a synthetic intermediate for methoxy-polychlorobiphenyls and 2,3,4,7,8-pentachlorodibenzofuran used in toxicological studies .

Why 2,3,4-Trichloroanisole Cannot Be Replaced by 2,4,6-TCA or 2,3,6-TCA in Analytical and Research Workflows


Although 2,4,6-trichloroanisole is the most extensively documented chloroanisole due to its notoriety in cork taint, substitution with 2,3,4-TCA for analytical calibration or environmental monitoring purposes introduces systematic errors that are both quantifiable and unacceptable. The three trichloroanisole isomers—2,3,4-TCA, 2,3,6-TCA, and 2,4,6-TCA—exhibit distinct chromatographic retention indices on both polar and non-polar stationary phases, meaning a calibration curve built with 2,4,6-TCA will not accurately quantify 2,3,4-TCA in complex environmental or food matrices [1]. Furthermore, the degradation kinetics of these isomers under advanced oxidation processes differ substantially, with 2,4,6-TCA degrading at a rate constant of (5.05 ± 0.04)×10⁻² s⁻¹ under PAA/UV conditions while 2,3,4-TCA is not even among the top four degradable haloanisoles in that study [2]. Critically, 2,3,4-TCA and 2,3,6-TCA demonstrate higher occurrence frequencies in certain environmental surveys than 2,4,6-TCA, making isomer-specific identification essential for accurate source attribution [3]. A certified reference material (CRM) of 2,3,4-TCA with validated purity (99.56% ± 0.40%) and 12-month stability documentation exists specifically because generic substitution would compromise regulatory compliance and data integrity [4].

2,3,4-Trichloroanisole — Quantitative Differentiation Evidence Against Closest Analogs


Chromatographic Retention Index Differentiation: 2,3,4-TCA vs. All 19 Chloroanisole Isomers on SE-30 and OV-351 Phases

In a comprehensive capillary GC study of all 19 ring-substituted chloroanisoles, 2,3,4-trichloroanisole exhibits distinct retention indices that enable unequivocal separation from its trichloro- and tetrachloro- analogs on both non-polar (SE-30) and polar (OV-351) stationary phases [1]. The retention order and index increments are position-dependent, with 2,3,4-TCA eluting at a different retention time compared to 2,4,6-TCA and 2,3,6-TCA under both isothermal and temperature-programmed conditions [1].

Analytical Chemistry Gas Chromatography Environmental Monitoring Food Safety Testing

Certified Reference Material Purity and Stability: 2,3,4-TCA vs. Commercial Reagent-Grade Alternatives

A dedicated certified reference material (CRM) for 2,3,4-trichloroanisole has been developed and validated by the National Institute of Metrology (China), with purity determined as 99.56% ± 0.40% (k=2) using two independent methods: liquid chromatography and differential scanning calorimetry [1]. The major impurity was explicitly identified and confirmed as 2,3,6-trichloroanisole via standard addition LC analysis, demonstrating that even high-purity commercial 2,3,4-TCA may contain the 2,3,6-isomer as a co-eluting or structurally similar contaminant [1]. Stability studies confirmed the material remains stable for ≥12 months at 20°C under ambient storage conditions, with homogeneity validated across 500 bottled units via F-test and t-test at 95% confidence interval [1].

Metrology Analytical Quality Assurance Reference Material Certification Regulatory Compliance

Terahertz Spectroscopic Fingerprint: 2,3,4-TCA vs. 2,4,6-TCA vs. 2,5,6-TCA

Terahertz time-domain spectroscopy (THz-TDS) reveals that 2,3,4-TCA, 2,4,6-TCA, and 2,5,6-TCA exhibit markedly different transmission spectra in the solid phase over the 0.1–1.5 THz frequency range [1]. 2,4,6-TCA displays multiple discrete absorption peaks, with significant maxima at 0.6, 0.95, and 1.2 THz, plus a weak absorption feature near 0.2–0.3 THz [1]. In contrast, 2,3,4-TCA and 2,5,6-TCA produce distinct spectral patterns that are differentiable from 2,4,6-TCA, providing an orthogonal, non-destructive method for isomer confirmation [1]. Density functional theory (B3LYP) calculations attribute the observed spectral features to internal rotation of the methoxy group (CH₃O-carbon(benzene) rotor), with substitution pattern directly influencing the rotational energy barrier and resulting THz absorption profile [1].

Spectroscopy Material Identification Quality Control Solid-State Analysis

Degradation Kinetics Under UV-Based Advanced Oxidation: PAA/UV System Rate Constant Hierarchy

A systematic kinetic study of haloanisole degradation by peracetic acid combined with UV irradiation (PAA/UV) established a clear reactivity hierarchy among chlorinated and brominated anisoles [1]. The first-order degradation rate constants followed the order: 2,4,6-tribromoanisole (9.25 ± 0.71)×10⁻² s⁻¹ > 2-monochloroanisole (8.00 ± 0.34)×10⁻² s⁻¹ > 2,4-dichloroanisole (6.24 ± 0.55)×10⁻² s⁻¹ > 2,4,6-trichloroanisole (5.05 ± 0.04)×10⁻² s⁻¹ [1]. While 2,3,4-TCA was not explicitly included in the kinetic ranking among the top four degradable species, its structural similarity to the studied chloroanisoles implies class-level relevance: the degradation mechanism proceeds via •OH and superoxide radical attack, with direct photolysis contributing 9–14% to chloroanisole removal versus 42% for bromoanisole [1].

Environmental Remediation Water Treatment Advanced Oxidation Processes Degradation Kinetics

Environmental Occurrence and Metabolic Origin: 2,3,4-TCA as a Distinct Biotransformation Product

2,3,4-Trichloroanisole is formed as a microbial O-methylation product of 2,3,4-trichlorophenol, which itself derives from the environmental degradation of pentachlorophenol (PCP) and its sodium salts [1][2]. Unlike 2,4,6-TCA—which is predominantly associated with cork taint from fungal methylation of 2,4,6-trichlorophenol—2,3,4-TCA and 2,3,6-TCA demonstrate higher occurrence frequencies in certain environmental water surveys, making them important markers for PCP-derived contamination rather than winery-specific sources [3]. The compound also serves as a synthetic precursor to 2,3,4,7,8-pentachlorodibenzofuran, a dioxin-like compound used in toxicological reference studies . This dual role as both environmental contaminant and synthetic building block distinguishes 2,3,4-TCA from its analogs in procurement contexts.

Environmental Fate Biotransformation Metabolite Identification Source Tracking

Toxicity Benchmark: Tetrahymena pyriformis 2-Day Population Growth Impairment

The aquatic toxicity of 2,3,4-trichloroanisole has been experimentally determined using the Tetrahymena pyriformis 2-day population growth impairment assay, yielding a pIGC₅₀ value of 1.6360 [log(L/mmol)] [1]. This represents the concentration required to inhibit population growth by 50% (IGC₅₀) in this standard ciliate model organism. The value was generated as part of a toxicological assessment of pentachlorophenol biotransformation products, establishing 2,3,4-TCA as a metabolite with measurable ecotoxicological activity [1].

Aquatic Toxicology Ecotoxicology QSAR Risk Assessment

Procurement-Driven Application Scenarios for 2,3,4-Trichloroanisole (CAS 54135-80-7)


Environmental Water Quality Monitoring: SBSE-TD-GC/MS Method Calibration

Procure 2,3,4-TCA as an analytical reference standard for quantifying haloanisole off-flavor compounds in drinking water, surface water, and groundwater using stir bar sorptive extraction (SBSE) followed by thermal desorption capillary GC/MS. The method achieves quantification limits of 0.1–0.2 ng L⁻¹ for haloanisoles including 2,3,4-TCA, with SBSE recovery ranging from 87–117% in real water matrices [1]. 2,4,6-Trichloroanisole-D₅ serves as internal standard, but accurate quantification of 2,3,4-TCA requires an authentic, high-purity 2,3,4-TCA calibrant due to isomer-specific retention time differences on both polar and non-polar GC columns [2]. For ISO/IEC 17025 accredited laboratories, a certified reference material with documented purity (99.56% ± 0.40%) and 12-month stability is recommended to meet method validation and proficiency testing requirements [3].

Wine and Beverage Quality Control: Haloanisole Panel Analysis

2,3,4-TCA reference standard is required for multi-haloanisole analysis in wine, cork, and beverage products where six target analytes—2,4,6-TCA, 2,3,4-TCA, 2,3,6-TCA, tetrachloroanisole, pentachloroanisole, and 2,4,6-tribromoanisole—must be simultaneously quantified [4]. Because 2,3,4-TCA and 2,3,6-TCA co-occur with 2,4,6-TCA in contaminated products, using only 2,4,6-TCA as a single-point calibrant introduces unacceptable quantification bias. Headspace SPME-GC/MS methods require individual calibration curves for each isomer, and procurement of the specific 2,3,4-TCA standard ensures compliance with wine industry quality specifications and export testing requirements where haloanisole panels are mandated.

Environmental Forensics: Pentachlorophenol Degradation Source Tracking

In investigations of legacy pentachlorophenol (PCP) contamination at wood treatment sites, industrial facilities, or agricultural areas, 2,3,4-TCA serves as a diagnostic marker for microbial O-methylation of 2,3,4-trichlorophenol, distinguishing PCP-derived contamination from other off-flavor sources such as cork processing or winery effluents [5]. Procurement of isomerically pure 2,3,4-TCA reference material enables accurate identification and source apportionment, particularly because 2,3,4-TCA and 2,3,6-TCA show higher occurrence frequencies than 2,4,6-TCA in certain environmental surveys [6]. Substitution with 2,4,6-TCA would obscure the contamination pathway and potentially misdirect remediation resources.

Synthetic Intermediate for Dioxin-Like Compound Preparation

2,3,4-TCA functions as a key synthetic intermediate in the preparation of 2,3,4,7,8-pentachlorodibenzofuran (PeCDF), a dioxin-like compound employed as a reference standard in toxicological and biological studies . For research laboratories synthesizing chlorinated dibenzofurans or methoxy-polychlorobiphenyls, procurement of high-purity 2,3,4-TCA with well-characterized impurity profile is critical; the presence of 2,3,6-TCA as a common impurity in commercial 2,3,4-TCA preparations [3] may lead to formation of undesired regioisomeric products that compromise the purity of the final dibenzofuran standard.

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